![molecular formula C21H21N5O2S B2413456 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1105237-65-7](/img/structure/B2413456.png)
2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Chemical Synthesis : Research involves the synthesis of various heterocyclic compounds, including pyrazoles and pyridazines, utilizing key intermediates related to the target compound. These processes often involve reactions under acidic and basic conditions to produce a range of derivatives, which are then analyzed using techniques like NMR and X-ray diffraction (El-Essawy & Rady, 2011), (霍静倩 et al., 2016).
Structural Characterization : The synthesized compounds are characterized structurally using advanced techniques. Single-crystal X-ray diffraction and NMR spectroscopy are commonly used to determine the crystal structure and molecular composition of these compounds (霍静倩 et al., 2016).
Biological Activities and Applications
Antimicrobial Properties : Some studies focus on the antimicrobial activity of synthesized compounds. These compounds, which are structurally related to the target molecule, are tested for their efficacy against various microorganisms, showcasing potential as antimicrobial agents (Bondock et al., 2008), (S. Bondock et al., 2008).
Antitumor Evaluation : Investigations into the antitumor properties of compounds structurally related to the target molecule are conducted. These studies assess the compounds' efficacy against various cancer cell lines, contributing to cancer research and potential therapeutic applications (El-Morsy et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity with an IC50 value of 59.8 nM, showing higher binding affinity to RIPK1 compared to other necroptosis regulatory kinases .
Biochemical Pathways
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells (EC50 = 1.06–4.58 nM) and inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetics
In liver microsome assay studies, the compound’s clearance rate and half-life were found to be 18.40 mL/min/g and 75.33 min, respectively . The compound exhibits acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the effective protection of mice from hypothermia and death in TNFα-induced systemic inflammatory response syndrome when pre-treated with the compound .
properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-13-6-7-16(9-14(13)2)26-20-18(11-23-26)15(3)24-25-21(20)29-12-19(27)22-10-17-5-4-8-28-17/h4-9,11H,10,12H2,1-3H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZPFHFGGUXCHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4=CC=CO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide |
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